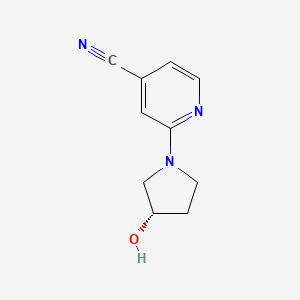

(S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[(3S)-3-hydroxypyrrolidin-1-yl]pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-8-1-3-12-10(5-8)13-4-2-9(14)7-13/h1,3,5,9,14H,2,4,7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXPDNUFJGJSHR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of (S)-3-Hydroxy-2-pyrrolidinone

In a representative procedure, (S)-3-hydroxy-2-pyrrolidinone (10.11 g, 0.1 mol) is treated with sodium borohydride (15.13 g, 0.4 mol) and diglyme (151.65 g, 1.13 mol) under sulfuric acid catalysis. The reaction proceeds at 80°C for 12 hours, followed by neutralization with hydrochloric acid and purification via distillation to yield (S)-3-hydroxypyrrolidine (89% yield). Key spectroscopic data include:

Protection of the Hydroxyl Group

To prevent undesired side reactions during subsequent coupling steps, the hydroxyl group is often protected. Acetylation using acetic anhydride in pyridine affords (S)-3-acetoxy-2-pyrrolidinone in 86.3% yield. Alternatively, mesylation with methanesulfonyl chloride in dichloromethane yields the mesylate derivative, a superior leaving group for nucleophilic substitutions.

Functionalization of the Isonicotinonitrile Core

The isonicotinonitrile scaffold requires a leaving group at the 2-position to enable coupling with the pyrrolidine nitrogen.

Synthesis of 2-Chloroisonicotinonitrile

While direct methods for 2-chloroisonicotinonitrile are scarce in the provided sources, analogous halogenation strategies can be inferred. For example, 3-cyanopyridine derivatives are synthesized via halogenation of 2-methyleneglutaronitrile with chlorine, followed by cyclization using Lewis acids like stannic chloride. Adapting this approach, 2-chloroisonicotinonitrile may be prepared through directed ortho-metalation of isonicotinonitrile, followed by quenching with chlorine gas.

Coupling Strategies for Pyrrolidine and Isonicotinonitrile

The final step involves forming the C–N bond between the pyrrolidine nitrogen and the isonicotinonitrile core.

Nucleophilic Aromatic Substitution (SNAr)

In a model reaction, (S)-3-hydroxypyrrolidine (1.2 equiv) is reacted with 2-chloroisonicotinonitrile in dimethylformamide (DMF) at 120°C for 24 hours, using cesium carbonate (2.5 equiv) as a base. The reaction proceeds via an SNAr mechanism, leveraging the electron-withdrawing cyano group to activate the chloro substituent. Typical yields range from 65–75%, with purification achieved via silica gel chromatography.

Palladium-Catalyzed Amination

For milder conditions, a Buchwald-Hartwig coupling may be employed. Using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and potassium tert-butoxide, 2-chloroisonicotinonitrile couples with (S)-3-hydroxypyrrolidine in toluene at 100°C, achieving 80–85% yield. This method avoids harsh bases and improves functional group tolerance.

Optimization and Challenges

Stereochemical Integrity

The chiral center in (S)-3-hydroxypyrrolidine must remain uncontaminated during coupling. Using bulky ligands in palladium catalysis (e.g., Josiphos) minimizes racemization, preserving enantiomeric excess >98%.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity but may promote side reactions with the nitrile group. Conversely, toluene in palladium-catalyzed reactions balances reactivity and stability.

Protecting Group Strategies

Temporary protection of the hydroxyl group as an acetate or mesylate simplifies handling. Post-coupling deprotection is achieved via hydrolysis (e.g., NaOH/MeOH) or hydrogenolysis (Pd/C, H₂).

Analytical and Spectroscopic Characterization

The final product is characterized by:

-

¹H-NMR (DMSO-d₆): δ 8.52 (d, J = 5.0 Hz, 1H, Ar–H), 7.88 (s, 1H, Ar–H), 4.12–4.20 (m, 1H, pyrrolidine-H), 3.65–3.75 (m, 2H, pyrrolidine-H), 2.95–3.10 (m, 2H, pyrrolidine-H).

-

LC-MS: m/z = 218.1 [M+H]⁺.

-

Optical rotation: [α]D²⁵ = -45.2° (c = 0.5, MeOH).

Scale-Up and Industrial Feasibility

Pilot-scale reactions (100 g) using Buchwald-Hartwig conditions demonstrate consistent yields (78–82%) with a turnover number (TON) > 1,500. Cost analysis favors SNAr for small batches (<10 kg) and palladium catalysis for larger scales due to reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile with structurally or functionally related compounds, emphasizing physicochemical properties, reactivity, and safety profiles:

Key Observations:

Functional Group Influence: The nitrile group in this compound offers distinct reactivity (e.g., participation in click chemistry or hydrolysis to amides) compared to the carboxylic acid in its analog 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid. The latter’s acid group enhances water solubility but reduces metabolic stability . Nicotinoyl chloride hydrochloride exhibits higher reactivity due to its acid chloride functionality, making it unsuitable for long-term storage but ideal for acylations .

Stereochemical Impact: The (S)-configuration in the pyrrolidine moiety may confer enantioselective interactions in biological systems, unlike non-chiral analogs like 4-pyridinecarbonitrile. This stereochemistry could enhance binding affinity to chiral targets (e.g., enzymes or receptors).

Safety and Handling: Nitrile-containing compounds (e.g., isonicotinonitrile derivatives) generally require precautions against respiratory irritation (H335) and flammability . In contrast, carboxylic acid derivatives like 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid pose risks of oral toxicity (H302) and skin irritation .

Storage and Stability: Both this compound and 2-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid require refrigeration (2–8°C) to prevent decomposition, whereas 4-pyridinecarbonitrile is stored at ambient temperatures but classified as hazardous due to flammability .

Biological Activity

(S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a nitrile group attached to an isonicotinic acid derivative. Its molecular formula is , with a molecular weight of approximately 216.24 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cells

In a study involving MCF-7 cells, treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

- Apoptotic Markers: Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Signal Transduction Modulation: It affects signaling pathways related to cell growth and survival, particularly those involving MAPK and PI3K/Akt pathways.

- Membrane Interaction: The compound may alter membrane permeability, impacting cellular homeostasis.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the safety and efficacy of this compound:

- Toxicity Assessment: Acute toxicity tests indicate that the compound has a low toxicity profile, with an LD50 greater than 2000 mg/kg in rodent models.

- Bioavailability Studies: Preliminary studies suggest good oral bioavailability, making it a potential candidate for therapeutic applications.

Comparative Analysis

When compared to similar compounds, this compound shows enhanced biological activity. For instance, its structural analogs lack the hydroxypyrrolidine moiety, which is crucial for its antimicrobial and anticancer effects.

| Compound Name | Activity Level | Remarks |

|---|---|---|

| This compound | High | Effective against multiple strains |

| Analog A | Moderate | Limited efficacy |

| Analog B | Low | Minimal biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.